molecular formula C16H14O4 B6400510 4-(4-Acetylphenyl)-2-methoxybenzoic acid CAS No. 1261991-71-2

4-(4-Acetylphenyl)-2-methoxybenzoic acid

Cat. No.: B6400510
CAS No.: 1261991-71-2
M. Wt: 270.28 g/mol
InChI Key: VQRFVAOZKCUHEM-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-2-methoxybenzoic acid is an organic compound that features both an acetyl group and a methoxy group attached to a benzoic acid core. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-2-methoxybenzoic acid typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced to a phenyl ring. This is followed by the introduction of a methoxy group through a nucleophilic substitution reaction. The final step involves the carboxylation of the aromatic ring to form the benzoic acid moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts such as aluminum chloride are often used to facilitate the Friedel-Crafts acylation, while methanol serves as the methoxy group donor in the nucleophilic substitution step.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-2-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Acetylphenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-2-methoxybenzoic acid involves its interaction with various molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetylphenyl)benzoic acid: Lacks the methoxy group, which can affect its solubility and reactivity.

    4-(4-Methoxyphenyl)-2-methoxybenzoic acid: Contains an additional methoxy group, which can enhance its hydrophobic interactions.

    4-(4-Hydroxyphenyl)-2-methoxybenzoic acid: The hydroxy group can form stronger hydrogen bonds compared to the acetyl group.

Uniqueness

4-(4-Acetylphenyl)-2-methoxybenzoic acid is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and physical properties. These functional groups allow for versatile chemical modifications and interactions, making the compound valuable in various research and industrial applications.

Properties

IUPAC Name

4-(4-acetylphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10(17)11-3-5-12(6-4-11)13-7-8-14(16(18)19)15(9-13)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRFVAOZKCUHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689782
Record name 4'-Acetyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-71-2
Record name 4'-Acetyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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